molecular formula C6H6BrNO2S B1277463 2-Bromo-5-(methylsulfonyl)pyridine CAS No. 343262-51-1

2-Bromo-5-(methylsulfonyl)pyridine

Cat. No. B1277463
M. Wt: 236.09 g/mol
InChI Key: ZRXQHWYUAIXKRL-UHFFFAOYSA-N
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Patent
US06506779B1

Procedure details

To a solution of 5-methylthio-2-bromopyridine from step 1 (18.9 g, 0.093 mol) in methylene chloride (600 mL), m-chloroperbenzoic acid (48 g, 0.19 mol) was added portionwise at 0° C. and the mixture was stirred for 2 hours at room temperature. Aqueous saturated Na2SO3 (200 mL) was added and stirred for 15 minutes and organic phase was separated and washed with aqueous saturated sodium bicarbonate (NaHCO3) (200 mL), dried over magnesium sulfate (MgSO4), and concentrated in vacuo gave the title compound (20.9 g, 96%).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
CS[C:3]1[CH:4]=[CH:5][C:6]([Br:9])=[N:7][CH:8]=1.Cl[C:11]1C=CC=C(C(OO)=O)C=1.[O-:21][S:22]([O-:24])=O.[Na+].[Na+]>C(Cl)Cl>[CH3:11][S:22]([C:3]1[CH:4]=[CH:5][C:6]([Br:9])=[N:7][CH:8]=1)(=[O:24])=[O:21] |f:2.3.4|

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
CSC=1C=CC(=NC1)Br
Name
Quantity
48 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
organic phase was separated
WASH
Type
WASH
Details
washed with aqueous saturated sodium bicarbonate (NaHCO3) (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=CC(=NC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.